(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

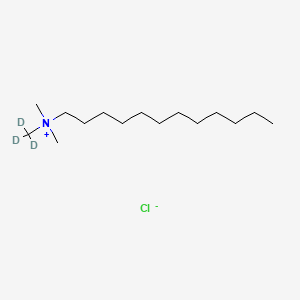

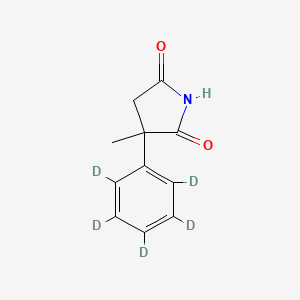

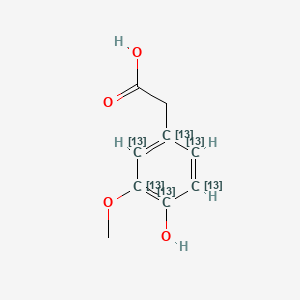

(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole is a biochemical compound with the molecular formula C10H12D3N3OS and a molecular weight of 228.33 . It is used in proteomics research and is an intermediate used in the synthesis of labeled ®-Pramipexole .

Molecular Structure Analysis

The molecular structure of (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole is represented by the formula C10H12D3N3OS . The presence of deuterium (D3) indicates that it is a stable isotope-labelled compound .Chemical Reactions Analysis

While specific chemical reactions involving (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole are not available, it is known to be an intermediate in the synthesis of labeled ®-Pramipexole .Physical And Chemical Properties Analysis

The physical and chemical properties of (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole include its molecular formula (C10H12D3N3OS) and molecular weight (228.33) .Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Biological Importance

Synthetic Procedures for 2-Guanidinobenzazoles :Benzazoles and their derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. 2-Guanidinobenzazoles (2GBZs), in particular, have shown potential therapeutic benefits due to their cytotoxic properties and ability to inhibit cell proliferation via angiogenesis and apoptosis. This review discusses synthetic methods for 2GBZs, highlighting their application in developing new pharmacophores (M. Rosales-Hernández et al., 2022).

Benzothiazoles as Potential Chemotherapeutics :The review on the therapeutic potential of benzothiazoles underscores their versatility as fused heterocyclic scaffolds with applications across various pharmaceutical domains. Benzothiazole derivatives possess antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. Their structural simplicity and synthetic accessibility offer a promising avenue for the development of new chemotherapeutic agents (A. Kamal et al., 2015).

Wirkmechanismus

Target of Action

Benzothiazole derivatives, such as (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole, have been shown to interact with a variety of molecular targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological activities and medicinal applications.

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, benzothiazole derivatives can inhibit the activity of the aforementioned enzymes, thereby disrupting the normal functioning of the cell . The exact mode of action of (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole is still under investigation.

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting DNA gyrase, it can interfere with DNA replication. By inhibiting enzymes like MurB, it can disrupt the synthesis of bacterial cell walls . The downstream effects of these disruptions can lead to the death of bacterial cells, making benzothiazole derivatives potent antibacterial agents.

Pharmacokinetics

The pharmacokinetics of (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole, like other benzothiazole derivatives, would involve absorption, distribution, metabolism, and excretion (ADME). These processes determine the bioavailability of the compound, its concentration in the body over time, and its ultimate elimination . .

Result of Action

The result of the compound’s action is primarily the inhibition of bacterial growth due to the disruption of essential biochemical pathways . This makes (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole a potential candidate for the development of new antibacterial drugs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s effect can be influenced by the genetic makeup of the individual, their overall health status, and other individual-specific factors .

Eigenschaften

IUPAC Name |

N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3,3,3-trideuteriopropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPFOYOFGUBZRY-IVAVZGRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC2=C(C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)

![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)